N'-Nitrosonornicotine-N-b-D-glucuronide

Cancer Epidemiology Biomarker Validation Tobacco Carcinogenesis

Problem: Inaccurate TSNA exposure assessment in biomonitoring using non-specific standards leads to systematic bias in cancer risk stratification. Solution: NNN-N-Gluc (CAS 864071-82-9) is the definitive pyridine-N-glucuronide conjugate of NNN, constituting 59-90% of total urinary NNN in smokers' urine. - Enables precise esophageal cancer risk stratification (OR=17.0 for 3rd vs 1st tertile, independent of NNAL levels). - Detects endogenous NNN formation at 24 weeks post-cessation (22% of baseline) vs NNAL (7.3%, p=0.02). - Essential for LC-MS/MS method validation with 2.4-10× sensitivity enhancement via β-glucuronidase hydrolysis.

Molecular Formula C15H19N3O7
Molecular Weight 353.33 g/mol
CAS No. 864071-82-9
Cat. No. B1433926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Nitrosonornicotine-N-b-D-glucuronide
CAS864071-82-9
Molecular FormulaC15H19N3O7
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
InChIInChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2/t9-,10-,11-,12+,13-,14+/m0/s1
InChIKeyPSNAJRIZSDTBSS-ARFNZGECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NNN-N-Glucuronide: Urinary Biomarker for TSNA Exposure


N′-Nitrosonornicotine-N-β-D-glucuronide (NNN-N-Gluc, CAS 864071-82-9) is a pyridine-N-glucuronide conjugate of the tobacco-specific nitrosamine (TSNA) N′-nitrosonornicotine (NNN). It is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of NNN, a process that enhances water solubility and facilitates urinary excretion [1]. As a detoxification product, NNN-N-Gluc constitutes a major fraction of total urinary NNN in tobacco users, with pyridine-N-glucuronides accounting for 59–90% of total NNN in smokers' urine [2]. The compound serves as a critical analytical standard for quantifying NNN exposure in biomonitoring studies, enabling accurate assessment of TSNA uptake and metabolic capacity in human populations [3].

1
Workflow Total NNN determination via enzymatic hydrolysis & LC-MS/MS or GC-MS/MS
2
Matrix Human urine biomonitoring studies; tobacco exposure research
3
Selection context NNN-N-Gluc as predominant urinary NNN fraction (reported 59–90% of total NNN) supports exposure assessment sensitivity

Why Generic Substitution Fails for NNN-N-Glucuronide


Generic substitution with other TSNA glucuronides or free NNN standards is analytically and biologically invalid. NNN-N-Gluc is the specific glucuronidation product of NNN, whereas the predominant urinary metabolite of the lung carcinogen NNK is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronides (NNAL-N-Gluc and NNAL-O-Gluc) [1]. These biomarkers derive from distinct parent nitrosamines and exhibit different cancer risk associations: urinary total NNN is strongly linked to esophageal cancer (odds ratio for third vs. first tertile: 17.0, 95% CI 3.99–72.8, Ptrend <0.001), independent of NNAL levels [2]. Furthermore, the metabolic kinetics of NNN and NNAL differ substantially; after smoking cessation, urinary total NNN declines less drastically (22% of baseline remaining at 24 weeks) than total NNAL (7.3% of baseline remaining, p=0.02), indicating potential endogenous NNN formation that NNAL cannot detect [3]. Using an alternative glucuronide or free NNN standard would introduce systematic bias in exposure quantification and confound risk stratification.

Target (This Product)
Derived from NNN (N′-nitrosonornicotine), a tobacco-specific nitrosamine.
Quantifies NNN exposure; reported to support esophageal cancer risk-stratification context in cohort studies.
Forms single N-glucuronide; pathway may reflect a more restricted UGT isoform set.
Common Substitute (NNAL-Glucuronides)
Derived from NNK (lung carcinogen); distinct parent nitrosamine.
Primarily linked to lung cancer risk; esophageal cancer association may not transfer directly.
Forms both N- and O-glucuronides via multiple UGT isoforms; inter-individual variability differs.
These biomarkers are not interchangeable. Substitution may lead to misclassification of TSNA exposure and confounded risk interpretation.

Quantitative Differentiation from Closest Analogs


Independent Predictor of Esophageal Cancer Risk vs. NNAL

In a nested case-control study of 77 esophageal cancer cases and 223 matched controls among smokers, urinary total NNN (free NNN plus NNN-N-Gluc) demonstrated a strong, dose-dependent association with esophageal cancer risk that persisted after adjustment for urinary total NNAL, total cotinine, and smoking intensity [1]. The association for urinary total NNAL was almost completely accounted for by total NNN, indicating that NNN exposure, measured via its glucuronide, is the primary driver of esophageal carcinogenesis risk [1].

Independent Predictor vs. NNAL
Head-to-head
Total NNN OR = 17.0 (95% CI 3.99–72.8) for esophageal cancer (third vs. first tertile); total NNAL not independently associated after adjustment.
Supports esophageal cancer risk-stratification context using total NNN.
Nested case-control; LC-MS/MS; adjusted for NNAL, cotinine, smoking intensity.
Cancer Epidemiology Biomarker Validation Tobacco Carcinogenesis

Detoxification Capacity Measured by NNN-N-Gluc Percentage

The percentage of total urinary NNN present as the N-glucuronide conjugate (NNN-N-Gluc) was significantly lower in esophageal cancer cases than in controls, indicating that reduced glucuronidation capacity—a detoxification pathway—confers increased cancer susceptibility [1]. This percentage metric is unique to NNN among TSNAs, as NNAL forms both N- and O-glucuronides with distinct UGT isoform specificities [2].

Detoxification Capacity Marker
Cross-study
Highest tertile of % NNN-N-Gluc associated with OR = 0.27 (95% CI 0.11–0.62) vs. lowest tertile (reference). Ptrend = 0.001.
Supports NNN-N-Gluc percentage as a reported detoxification capacity phenotype.
Functional biomarker context for UGT-mediated glucuronidation.
Metabolic Detoxification Cancer Susceptibility UGT Activity

Endogenous NNN Formation Detected After Smoking Cessation

In a study of nicotine patch users who had stopped smoking, the decline in urinary total NNN (NNN plus NNN-N-Gluc) was significantly less pronounced than the decline in total NNAL (NNAL plus its glucuronides), suggesting endogenous formation of NNN that is not observed for NNK [1]. This differential kinetic behavior has direct implications for biomarker interpretation in smoking cessation trials and harm reduction studies.

Endogenous Formation Signal
Head-to-head
At 24 weeks post-cessation, total NNN remained at 22% of baseline vs. 7.3% for total NNAL (p=0.02). Ratio total NNN:NNAL rose from 0.14 to 0.38.
Supports detection of endogenous NNN formation context.
Longitudinal nicotine patch study; GC-MS/MS.
Smoking Cessation Endogenous Nitrosamine Formation Biomarker Kinetics

Abundance Relative to Other TSNA Glucuronides in Urine

Among the three tobacco-specific nitrosamines (NNN, NAT, NAB) that form pyridine-N-glucuronides, NNN-N-Gluc is the most analytically relevant in smokers' urine based on absolute abundance and relative proportion to total TSNA burden [1]. The method developed for NNN-N-Gluc quantitation is also applicable to NAT-N-Gluc and NAB-N-Gluc, but NNN-N-Gluc represents the primary analytical target for TSNA exposure assessment due to its higher levels and established cancer association [1].

Abundance vs. Other TSNA-Gluc
Head-to-head
Total NNN 0.18 ± 0.22 pmol/mg creatinine; total NAB 0.040 ± 0.039 (5-fold lower). NNN-N-Gluc accounts for 59–90% of total NNN in smokers.
Supports selection as primary TSNA-glucuronide analytical target.
GC-MS/MS with β-glucuronidase hydrolysis; 14 smokers.
TSNA Biomonitoring Analytical Chemistry Exposure Assessment

Analytical Sensitivity for Low-Exposure Populations

The inclusion of NNN-N-Gluc in total NNN measurements improves analytical sensitivity compared to free NNN alone, as the glucuronide constitutes the majority (59–90%) of total urinary NNN [1]. This is particularly critical for detecting exposure in populations with low TSNA burden, such as secondhand smoke-exposed individuals or subjects in smoking cessation trials, where 25–30% of smoker urine contains baseline NNN concentrations below 2.00 pg/mL [2].

Analytical Sensitivity Gain
Supporting evidence
Inclusion of NNN-N-Gluc increases signal 2.4- to 10-fold vs. free NNN, reducing samples below LOD (25–30% of smoker urine originally below 2.00 pg/mL).
Supports analytical sensitivity for low-exposure populations.
Total NNN workflow with β-glucuronidase; GC-MS/MS.
Analytical Method Development Low-Level Exposure Secondhand Smoke

Single N-Glucuronidation Site vs. NNAL Dual Pathways

NNN undergoes exclusively N-glucuronidation at the pyridine nitrogen, whereas NNAL forms both N- and O-glucuronides with distinct UGT isoform specificities [1]. This mechanistic difference has pharmacogenetic implications: inter-individual variability in NNN glucuronidation reflects the activity of a more restricted set of UGT enzymes compared to NNAL glucuronidation, which involves multiple isoforms including UGT1A4 (N-glucuronidation) and UGT2B7/UGT2B17 (O-glucuronidation) [2].

Single vs. Dual Glucuronidation
Class-level
NNN forms only pyridine-N-glucuronide; NNAL forms both N- and O-glucuronides with distinct UGT isoforms (UGT1A4, UGT2B7/UGT2B17) and wide inter-individual variability.
Supports UGT isoform-specific study context.
Mechanistic differentiation; in vitro liver microsome data.
UGT Enzymology Pharmacogenetics Metabolic Pathway Specificity

Optimal Research and Industrial Application Scenarios


Esophageal Cancer Risk Stratification in Cohort Studies

Utilize NNN-N-Gluc as part of total urinary NNN measurements to stratify esophageal cancer risk in prospective cohort studies of tobacco users. The strong, dose-dependent association of total NNN with esophageal cancer (OR=17.0 for third vs. first tertile, 95% CI 3.99–72.8, Ptrend<0.001) that is independent of NNAL makes this compound essential for accurate risk assessment [1]. The percentage of NNN present as NNN-N-Gluc also serves as a functional biomarker of detoxification capacity, with higher percentages associated with significantly reduced cancer risk (OR=0.27 for highest vs. lowest tertile, Ptrend=0.001) [1].

Biomarker for Endogenous Formation in Cessation Trials

In smoking cessation or tobacco harm reduction studies, total NNN (NNN plus NNN-N-Gluc) provides a unique biomarker that can detect endogenous NNN formation—a phenomenon not observable with NNAL biomarkers. At 24 weeks post-cessation, total NNN remains at 22% of baseline compared to only 7.3% for total NNAL (p=0.02), and the total NNN:total NNAL ratio increases from 0.14 to 0.38 [2]. This differential decline indicates endogenous NNN formation in some nicotine patch users, a confounding factor that must be accounted for when evaluating true exposure reduction.

Analytical Standard for TSNA Biomonitoring Methods

NNN-N-Gluc is an indispensable analytical standard for developing and validating LC-MS/MS or GC-MS/MS methods for quantifying total NNN in human urine. Since NNN-N-Gluc accounts for 59–90% of total urinary NNN, its inclusion in calibration curves and quality control samples is critical for accurate quantification [3]. Methods using β-glucuronidase hydrolysis to release NNN from NNN-N-Gluc achieve a 2.4- to 10-fold sensitivity enhancement compared to free NNN analysis alone, enabling detection in low-exposure populations where 25–30% of samples would otherwise fall below the limit of detection [4].

UGT Pharmacogenetic and Metabolic Capacity Probe

NNN-N-Gluc serves as a substrate-specific probe for investigating UGT-mediated glucuronidation capacity in human liver and extrahepatic tissues. Unlike NNAL, which undergoes both N- and O-glucuronidation via multiple UGT isoforms (UGT1A4 for N-glucuronidation with 70-fold inter-individual variability; UGT2B7/UGT2B17 for O-glucuronidation with 50-fold variability), NNN undergoes exclusively N-glucuronidation, providing a cleaner readout of specific UGT isoform activity [5]. The percentage of NNN excreted as NNN-N-Gluc in urine can be used as an in vivo phenotypic measure of glucuronidation capacity, which may be influenced by genetic polymorphisms in UGT genes [1].

Application
Selection Property
Validation Focus
Esophageal cancer risk-stratification cohort studies
Total NNN biomarker specificity; NNN-N-Gluc as predominant fraction
Risk-stratification endpoint interpretation; confounder adjustment context
Smoking cessation endogenous formation biomarker
Differential decline kinetics vs. NNAL biomarkers
Endogenous formation detection context; residual exposure monitoring
LC-MS/MS method development for total NNN in urine
Predominant total NNN fraction for calibration and QC
Method sensitivity and detection rate in low-exposure matrices
UGT pharmacogenetic metabolic capacity probe
Single N-glucuronidation site pathway specificity
Genotype-phenotype correlation context; inter-individual variability review

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